dimethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by its multiple methyl groups and a carbamoyl group attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps to achieve the desired purity levels, often employing techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure the desired transformations. Solvents like dichloromethane (DCM) and ethanol are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4,5-DIMETHYL 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,5-DIMETHYL 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with similar structural features but different functional groups.
Methyl-1H-1,2,4-triazole-3-carboxylate: A related compound used in the synthesis of nucleoside analogues.
Uniqueness
4,5-DIMETHYL 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE stands out due to its unique combination of methyl and carbamoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N4O5 |
---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
dimethyl 1-[2-(3,5-dimethylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H18N4O5/c1-9-5-10(2)7-11(6-9)17-12(21)8-20-14(16(23)25-4)13(18-19-20)15(22)24-3/h5-7H,8H2,1-4H3,(H,17,21) |
InChI Key |
RNXCQIPGIDTDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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